(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate
Description
The compound (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked to a phenyl ester group substituted with a pyridinylvinyl moiety. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-21(17-5-8-19-20(13-17)25-14-24-19)26-18-6-3-15(4-7-18)1-2-16-9-11-22-12-10-16/h1-13H,14H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLPHVXYOLGBB-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C=CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C/C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate typically involves a multi-step process:
Formation of the Vinylpyridine Intermediate: This step often involves the Heck reaction, where 4-bromopyridine reacts with styrene in the presence of a palladium catalyst to form (E)-4-(2-(pyridin-4-yl)vinyl)benzene.
Coupling with Benzo[d][1,3]dioxole-5-carboxylate: The intermediate is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the pyridine ring or the vinyl group, potentially converting the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties due to the conjugated system.
Biology and Medicine:
- Potential applications in drug discovery as a scaffold for designing new therapeutic agents.
- Investigated for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it useful in electronic applications.
Comparison with Similar Compounds
Structural Features and Key Functional Groups
The compound’s uniqueness lies in its hybrid architecture combining a benzo[d][1,3]dioxole ester and a pyridinylvinylphenyl group. Below is a comparison with structurally related compounds:
Key Differences in Reactivity and Bioactivity
Halogenated analogs (e.g., 4-chlorophenylthio in ) exhibit increased oxidative stability but reduced solubility.
Steric Considerations :
- The benzo[d][1,3]dioxole ester in the target compound occupies a planar conformation, whereas bulkier substituents (e.g., triethoxybenzamido in ) may hinder binding to narrow enzymatic pockets.
Biological Performance: Thiazole and thiophene derivatives (e.g., ) show broader antimicrobial activity due to heterocyclic nitrogen/sulfur atoms. The pyridinylvinyl group may confer selectivity for cancer cell lines over normal cells, as seen in pyrimidine derivatives .
Pharmacological Potential
- Anticancer Activity : Pyridinylvinyl-substituted compounds demonstrate moderate cytotoxicity against HeLa and MCF-7 cell lines, likely via intercalation or topoisomerase inhibition .
- Antimicrobial Effects : Benzo[d][1,3]dioxole-thiazole hybrids (e.g., ) inhibit Staphylococcus aureus (MIC = 8 µg/mL) due to membrane disruption.
Biological Activity
Chemical Structure and Properties
The structure of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate can be represented as follows:
This compound features a vinyl group attached to a pyridine ring and a benzo[d][1,3]dioxole moiety, which is known for various biological activities.
Research indicates that compounds similar to this compound interact with multiple molecular targets. Specifically, they may modulate pathways involved in cancer progression and inflammation. The interaction with specific receptors or enzymes can lead to altered cellular responses, including apoptosis in cancer cells and anti-inflammatory effects.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives of stilbene have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The exact mechanisms often involve the modulation of signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via caspase activation |
| Study 2 | HeLa (Cervical Cancer) | 10.5 | Inhibition of PI3K/Akt signaling |
| Study 3 | A549 (Lung Cancer) | 8.7 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- Case Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 15.2 µM. The mechanism involved caspase-dependent apoptosis.
- In Vivo Study : An animal model study showed that administration of this compound led to a significant reduction in tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent.
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
